molecular formula C21H15ClN4O2 B3216036 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide CAS No. 1170369-85-3

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

Cat. No.: B3216036
CAS No.: 1170369-85-3
M. Wt: 390.8
InChI Key: KEVWZLIVYGESSC-UHFFFAOYSA-N
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Description

    Reagents: 4-chlorobenzoyl chloride, aluminum chloride (AlCl3)

    Conditions: Friedel-Crafts acylation reaction under anhydrous conditions

  • Step 3: Formation of Picolinamide Moiety

      Reagents: Picolinic acid, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature, in the presence of a base such as triethylamine

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain high-purity products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the picolinamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

    • Step 1: Synthesis of Quinazolinone Core

        Reagents: Anthranilic acid, formamide

        Conditions: Reflux in the presence of a catalyst such as phosphoric acid

    Chemical Reactions Analysis

    Types of Reactions

    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide can undergo various chemical reactions, including:

      Oxidation: Conversion to quinazoline derivatives

      Reduction: Formation of dihydroquinazoline compounds

      Substitution: Introduction of different functional groups on the quinazolinone core or the chlorophenyl group

    Common Reagents and Conditions

      Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

      Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

      Substitution: Use of nucleophiles like amines or thiols in the presence of a base

    Major Products Formed

      Oxidation: Quinazoline derivatives with potential biological activity

      Reduction: Dihydroquinazoline compounds with altered electronic properties

      Substitution: Functionalized derivatives with diverse applications

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and the biological context.

    Comparison with Similar Compounds

    Similar Compounds

      Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

      Chlorophenyl Compounds: Molecules containing the chlorophenyl group with varying functional groups.

      Picolinamide Derivatives: Compounds with the picolinamide moiety but different core structures.

    Uniqueness

    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H15ClN4O2/c1-13-24-18-10-7-15(25-20(27)19-4-2-3-11-23-19)12-17(18)21(28)26(13)16-8-5-14(22)6-9-16/h2-12H,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KEVWZLIVYGESSC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H15ClN4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
    Reactant of Route 2
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    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
    Reactant of Route 3
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    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
    Reactant of Route 4
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    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
    Reactant of Route 5
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    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide
    Reactant of Route 6
    Reactant of Route 6
    N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

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